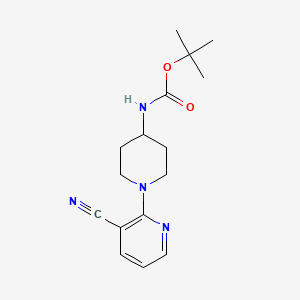

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate

Descripción general

Descripción

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H22N4O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group

Métodos De Preparación

The synthesis of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Addition of the Cyanopyridine Group: The cyanopyridine group is added via nucleophilic substitution reactions.

Carbamate Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution under mild conditions. For example:

-

Sulfonylation : Reaction with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields sulfonamide derivatives.

-

Alkylation : Alkyl halides (e.g., benzyl bromide) react with the piperidine nitrogen in polar aprotic solvents like DMF .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine:

-

Reagents : Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

-

Product : 1-(3-cyanopyridin-2-yl)piperidin-4-amine, a versatile intermediate for further functionalization.

Reduction of the Cyano Group

The nitrile group on the pyridine ring is reduced to an amine using catalytic hydrogenation:

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Product : 3-aminopyridine-piperidine derivatives, which are precursors for bioactive molecules.

Oxidation

-

The piperidine ring undergoes oxidation with KMnO₄ or CrO₃ to form ketones or lactams.

-

Example: Oxidation at the 4-position of piperidine yields a ketone derivative.

Reduction

-

The carbamate group is reduced to a methylene amine using LiAlH₄ or NaBH4.

Cross-Coupling Reactions

The cyanopyridine moiety participates in metal-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄.

-

Conditions: DME/H₂O, 80°C, 12–24 hours.

-

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening or rearrangement. For example:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate serves as an important intermediate in organic synthesis. It is utilized as a building block in the development of more complex organic molecules, particularly in medicinal chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Enzyme Interaction Studies: The compound is investigated for its ability to interact with various enzymes, potentially modulating their activity.

Medicine

Ongoing research aims to explore its pharmaceutical potential, particularly as a candidate for drug development targeting specific molecular pathways. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

Industrial Applications

In industrial chemistry, it is employed as a reagent in various chemical processes and contributes to the development of new materials.

Recent studies have highlighted the biological activity of this compound:

Antibacterial Properties

The compound has shown significant antibacterial activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. Its efficacy against biofilm-forming bacteria suggests potential applications in treating infections resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparación Con Compuestos Similares

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate: This compound has an amino group instead of a cyano group, leading to different reactivity and applications.

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)carbamate:

Actividad Biológica

Chemical Structure and Properties

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate, with the molecular formula , is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tert-butyl carbamate functional group. This compound is notable for its potential biological activities, which have been the subject of various studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.

- Introduction of the Pyridine Moiety : This is achieved through palladium-catalyzed cross-coupling methods.

- Addition of the Cyanopyridine Group : Nucleophilic substitution reactions introduce the cyanopyridine group.

- Carbamate Formation : The final step involves forming the carbamate group, which can be done under acidic or basic conditions.

These synthetic routes are crucial for producing the compound in sufficient yields and purity for biological testing.

The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate receptor activity, potentially influencing pathways related to inflammation and metabolic processes. The exact molecular targets are still under investigation, but its structure indicates potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems involved in metabolic regulation .

Case Studies and Research Findings

- GPR119 Agonism : Research indicates that compounds similar to this compound may act as agonists for GPR119, which is implicated in glucose homeostasis and appetite regulation. In vitro studies have shown that these compounds can enhance insulin secretion in response to glucose, suggesting their potential role in diabetes management .

- Anti-inflammatory Effects : A study explored derivatives of piperidine compounds that exhibited significant anti-inflammatory properties by inhibiting IL-1β release in macrophages. While specific data on this compound is limited, its structural similarity to these derivatives suggests it may possess similar therapeutic effects .

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics of related compounds reveal that modifications in structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for optimizing the therapeutic potential of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| tert-Butyl (1-(3-amino-pyridin-2-yl)piperidin-4-yl)carbamate | Structure | Enhanced receptor binding |

| tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)carbamate | Structure | Potentially different receptor interactions |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of chemical modifications in drug design.

Propiedades

IUPAC Name |

tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJYGUILUQQOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649485 | |

| Record name | tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-02-7 | |

| Record name | tert-Butyl [1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.